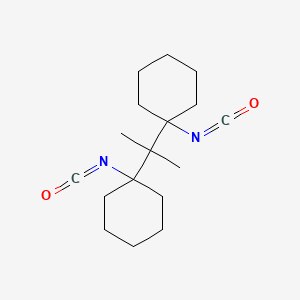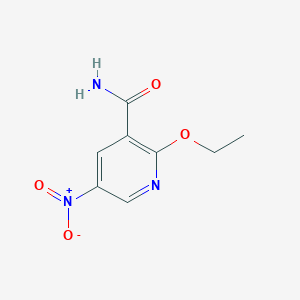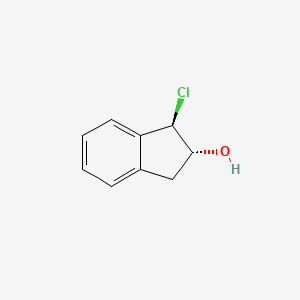
1,1'-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane): is a chemical compound with the molecular formula C₁₅H₂₂N₂O₂. It is known for its use in various industrial applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it highly reactive and suitable for polymerization reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) can be synthesized through the reaction of cyclohexane with phosgene and a suitable amine. The reaction typically involves the following steps:
Cyclohexane Reaction: Cyclohexane is reacted with phosgene to form cyclohexyl isocyanate.
Amine Addition: The cyclohexyl isocyanate is then reacted with a suitable amine, such as propane-2,2-diamine, to form the final product.
Industrial Production Methods: In industrial settings, the production of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Phosgenation: Reacting cyclohexane with phosgene in the presence of a catalyst.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) undergoes various types of chemical reactions, including:
Polymerization: Reacts with polyols to form polyurethanes.
Substitution: Can undergo nucleophilic substitution reactions with alcohols and amines.
Addition: Reacts with water to form urea derivatives.
Common Reagents and Conditions:
Polymerization: Typically carried out in the presence of a catalyst such as dibutyltin dilaurate at elevated temperatures.
Substitution: Requires the presence of a nucleophile such as an alcohol or amine under mild conditions.
Addition: Reacts with water at room temperature to form urea derivatives.
Major Products:
Polyurethanes: Formed through polymerization with polyols.
Urea Derivatives: Formed through addition reactions with water.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable polymers.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethane, urea, and other derivatives. This reactivity is exploited in polymerization reactions to form polyurethanes and other polymers. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition with alcohols and amines.
Polymerization: The compound acts as a monomer in polymerization reactions to form long-chain polymers.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,4-diisocyanate: Similar in structure but with isocyanate groups at different positions.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a cyclohexane ring.
Toluene diisocyanate: Contains an aromatic ring instead of a cyclohexane ring.
Uniqueness: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) is unique due to its cyclohexane ring structure and the presence of two isocyanate groups at specific positions. This structure imparts distinct reactivity and mechanical properties, making it suitable for specialized applications in polymer and material science .
Eigenschaften
CAS-Nummer |
58708-01-3 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-isocyanato-1-[2-(1-isocyanatocyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C17H26N2O2/c1-15(2,16(18-13-20)9-5-3-6-10-16)17(19-14-21)11-7-4-8-12-17/h3-12H2,1-2H3 |
InChI-Schlüssel |
QIVRKSLMUAURGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1(CCCCC1)N=C=O)C2(CCCCC2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)


![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)






